molecular formula C18H22N4O2S B2803636 8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 332149-67-4

8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2803636
CAS No.: 332149-67-4
M. Wt: 358.46
InChI Key: YNJCWZDELXMWRQ-UHFFFAOYSA-N
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Description

8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, a multi-step reaction process is typically employed:

  • Initial Formation of the Purine Ring: : Starting with the appropriate substituted aniline, the purine ring is constructed through a series of reactions including nitration, reduction, and cyclization.

  • Substitution Reaction: : The resulting intermediate undergoes a substitution reaction with butylsulfanyl chloride to introduce the butylsulfanyl group.

  • Final Alkylation: : The compound is alkylated with 2-phenylethyl bromide under basic conditions to attach the phenylethyl group.

Industrial Production Methods: Industrial production often involves the use of microwave-assisted synthesis to speed up the reaction times and improve yields. Solvent-free conditions or environmentally friendly solvents are preferred to make the process greener.

Chemical Reactions Analysis

Types of Reactions

8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions:

  • Oxidation: : The butylsulfanyl group can be oxidized to sulfoxides or sulfones.

  • Reduction: : Selective reduction reactions can target the nitro or imino groups if present.

  • Substitution: : The methyl and phenylethyl groups can be substituted under specific conditions to form derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

  • Substitution: : Electrophilic reagents like alkyl halides in the presence of strong bases.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amines and alcohols depending on the reduction site.

  • Substitution: : New purine derivatives with varied functional groups.

Scientific Research Applications

In Chemistry

  • Catalysis: : As a ligand in transition metal catalysis, it helps in various organic transformations.

  • Molecular Probes: : Used to study purine metabolism and binding interactions in biological systems.

In Biology

  • DNA/RNA Interaction Studies: : Its structural similarity to nucleotides makes it useful in studying nucleotide-protein interactions.

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes like xanthine oxidase, which is involved in purine metabolism.

In Medicine

  • Anticancer Research: : Investigated for its potential to inhibit cancer cell growth.

  • Neurological Studies: : Explored for its effects on neurotransmitter modulation and potential treatment for neurological disorders.

In Industry

  • Pharmaceutical Development: : A precursor for various drugs targeting purine metabolic pathways.

  • Agricultural Chemicals: : Used in the development of certain pesticides and fungicides.

Mechanism of Action

The mechanism by which 8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects largely revolves around its interaction with enzymes and receptors in purine metabolic pathways. The butylsulfanyl and phenylethyl groups contribute to its binding affinity, while the purine core mimics natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its dual functional groups (butylsulfanyl and phenylethyl) which impart specific chemical properties:

  • Similar Compounds

    • Caffeine: : A naturally occurring purine with stimulant properties.

    • Theobromine: : Another purine alkaloid, primarily found in cocoa beans.

    • Allopurinol: : Used to treat gout by inhibiting xanthine oxidase.

  • Uniqueness

    • The combination of sulfur and aromatic groups provides distinctive reactivity and binding characteristics.

    • It has a broader range of applications due to its versatile functional groups.

This compound is a fascinating subject for further research due to its diverse applications and unique chemical properties.

Properties

IUPAC Name

8-butylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-3-4-12-25-18-19-15-14(16(23)20-17(24)21(15)2)22(18)11-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJCWZDELXMWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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